Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate

CAS No.: 279692-23-8

Cat. No.: VC2433098

Molecular Formula: C16H19NO4

Molecular Weight: 289.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 279692-23-8 |

|---|---|

| Molecular Formula | C16H19NO4 |

| Molecular Weight | 289.33 g/mol |

| IUPAC Name | ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate |

| Standard InChI | InChI=1S/C16H19NO4/c1-4-21-15(20)11-5-7-12(8-6-11)17-13(18)9-16(2,3)10-14(17)19/h5-8H,4,9-10H2,1-3H3 |

| Standard InChI Key | NOAUUXLIGIBMNF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(CC2=O)(C)C |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(CC2=O)(C)C |

Introduction

Chemical Identity and Structure

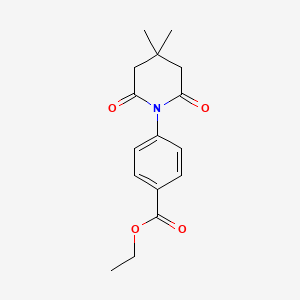

Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is an organic compound characterized by a distinctive molecular structure consisting of a 4,4-dimethyl-2,6-dioxopiperidine ring connected to a benzoic acid ethyl ester moiety. This arrangement creates a compound with specific chemical reactivity patterns and potential biological activities based on its structural features.

Basic Identification Parameters

The compound is identified through several standard chemical identifiers, which are essential for its proper classification and documentation in chemical databases and research literature.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₉NO₄ |

| CAS Registry Number | 177200-90-7 |

| Alternate CAS Number | 279692-23-8 |

| Molecular Weight | Approximately 289.33 g/mol |

| Classification | Specialty Materials |

Structural Features

The molecular architecture of Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate includes several key structural components that define its chemical behavior:

-

A 4,4-dimethyl-2,6-dioxopiperidine ring system, which features:

-

Two carbonyl groups at positions 2 and 6

-

Two methyl groups at position 4

-

A nitrogen atom at position 1

-

-

A para-substituted benzoate group connected to the piperidine nitrogen

-

The benzoate includes an ethyl ester functional group

-

These structural features create a molecule with both polar and non-polar regions, potentially affecting its solubility characteristics in various solvents and its ability to interact with biological targets .

Physical and Chemical Properties

Understanding the physical and chemical properties of Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is crucial for evaluating its potential applications and handling requirements. While specific experimental data for this compound is limited in the available literature, certain properties can be inferred from its structural features.

Physical Characteristics

The physical state and appearance of Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate at standard conditions is likely to be a crystalline solid, based on the presence of aromatic and heterocyclic ring systems in its structure. The presence of both hydrophobic (dimethyl groups, aromatic ring) and hydrophilic (carbonyl groups) moieties within the molecule suggests potential interactions with a range of solvents.

Chemical Reactivity

The chemical reactivity of this compound is influenced by several functional groups present in its structure:

-

The ester group (ethyl benzoate portion) can undergo:

-

Hydrolysis under acidic or basic conditions

-

Transesterification reactions

-

Reduction to alcohols with appropriate reducing agents

-

-

The dioxopiperidine ring may participate in:

-

Ring-opening reactions under certain conditions

-

Possible nucleophilic attacks at the carbonyl carbons

-

Hydrogen bonding interactions through the carbonyl oxygens

-

This combination of reactive sites makes Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate potentially useful in various synthetic transformations and as an intermediate in more complex chemical syntheses .

Structure-Activity Relationships and Comparative Analysis

Examining Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate in the context of structurally related compounds provides insights into its potential biological activities and chemical behavior.

Comparison with Related Compounds

Several structural analogs and related compounds offer comparative insights:

| Compound Class | Structural Relationship | Notable Differences |

|---|---|---|

| 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione derivatives | Contains dioxopiperidine moiety | Additional isoindoline ring system; different substitution pattern |

| Bromodomain-targeting degraders | Structurally distinct but containing heterocyclic systems | More complex linker structures; designed for specific protein interactions |

| Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | Contains ethyl benzoate moiety | Different heterocyclic system (dioxaborinan vs. dioxopiperidine) |

This comparative analysis highlights the unique structural position of Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate among related compounds with potentially different functional properties .

Analytical Considerations

For proper identification and characterization of Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate, several analytical techniques are typically employed. While specific analytical data is limited in the available literature, standard approaches for structurally similar compounds can be considered.

Identification Methods

Common analytical methods for identifying and characterizing this compound would likely include:

-

Spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Infrared (IR) spectroscopy to identify key functional groups

-

Mass spectrometry for molecular weight confirmation

-

-

Chromatographic methods:

-

High-Performance Liquid Chromatography (HPLC) for purity determination

-

Thin-Layer Chromatography (TLC) for reaction monitoring

-

-

Elemental analysis to confirm the empirical formula C₁₆H₁₉NO₄

These analytical approaches are essential for confirming the identity and purity of the compound, particularly when it is used in research applications requiring high chemical purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume